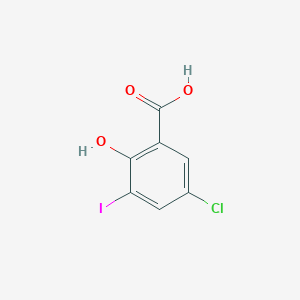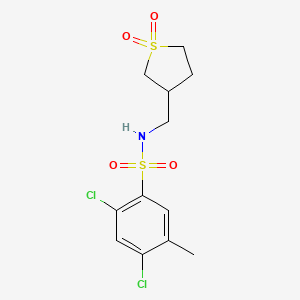
N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazolidine ring fused with a cyclohexane moiety. This compound is notable for its unique structure, which includes a sulfur and nitrogen atom within the thiazolidine ring, contributing to its diverse chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with various agents to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to optimize the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, anticancer, and neuroprotective agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound’s thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine: A five-membered ring containing sulfur and nitrogen, similar to the thiazolidine ring in the compound.
Thiazole: Another heterocyclic compound with a sulfur and nitrogen atom, but with a different ring structure.
Imidazole: A heterocyclic compound with nitrogen atoms, often compared due to its similar biological activities.
Uniqueness
N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific combination of a thiazolidine ring with a cyclohexane moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse applications and potential as a multifunctional compound in various fields .
Eigenschaften
IUPAC Name |
N-cyclohexyl-4,4-dimethyl-1,3-thiazolidin-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S/c1-11(2)8-14-10(13-11)12-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWVWBSXLQJCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(=NC2CCCCC2)N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2700636.png)
![2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2700637.png)
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2700638.png)

![ETHYL 2-{2-[(4-METHYL-5-{[(4-METHYL-3-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2700642.png)


![2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2700648.png)
![4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene-9-thione](/img/structure/B2700651.png)
![N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2700652.png)



